molecular formula C10H4Cl3FN2 B11842228 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine

4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine

Cat. No.: B11842228
M. Wt: 277.5 g/mol
InChI Key: OQBZNRHDPZVZOE-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-diaminopyrimidine with hydrochloric acid and sodium nitrite to form the dichloro derivative . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chlorinated phenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide.

    Oxidation: Hydrogen peroxide in the presence of catalysts like CoFe2O4.

    Coupling Reactions: Palladium catalysts with bases like cesium carbonate in solvents like ethanol or dimethylformamide.

Major Products:

    Substitution Products: Amino or thiol-substituted pyrimidines.

    Oxidation Products: Pyrimidine N-oxides.

    Coupling Products: Biaryl pyrimidines.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine depends on its application:

Properties

Molecular Formula

C10H4Cl3FN2

Molecular Weight

277.5 g/mol

IUPAC Name

4,6-dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H4Cl3FN2/c11-6-2-1-5(3-7(6)14)10-15-8(12)4-9(13)16-10/h1-4H

InChI Key

OQBZNRHDPZVZOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)F)Cl

Origin of Product

United States

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